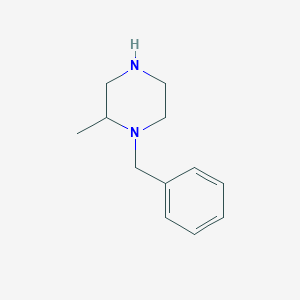

1-Benzyl-2-methylpiperazine

Overview

Description

1-Benzyl-2-methylpiperazine is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. While the provided data does not directly discuss 1-Benzyl-2-methylpiperazine, it does include information on related benzylpiperazine derivatives, which can offer insights into the chemical behavior and synthesis of similar compounds.

Synthesis Analysis

The synthesis of benzylpiperazine derivatives can be achieved through various methods. For instance, a direct and scalable synthesis of a benzylpiperazine was demonstrated using continuous-flow hydrogenation, which is a protecting group-free, safe, and environmentally friendly approach . Additionally, the synthesis of 1-benzylpiperazin-2-one nitrone, which is closely related to 1-Benzyl-2-methylpiperazine, was achieved and shown to undergo [3+2] cycloadditions with alkynes and alkenes . These methods provide a foundation for the synthesis of 1-Benzyl-2-methylpiperazine by indicating that similar conditions and reagents may be applicable.

Molecular Structure Analysis

The molecular structure of benzylpiperazine derivatives can be elucidated using techniques such as gas chromatography-mass spectroscopy (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and two-dimensional NMR correlations . These techniques allow for the determination of the compound's structure, including the position of substituents on the benzyl and piperazine rings, which is crucial for understanding the chemical behavior of 1-Benzyl-2-methylpiperazine.

Chemical Reactions Analysis

Benzylpiperazine derivatives can participate in various chemical reactions. For example, the novel 1-benzylpiperazin-2-one nitrone undergoes [3+2] cycloadditions with alkynes and alkenes to yield isoxazolines and isoxazolidines, respectively . These reactions are important for the functionalization of the piperazine ring and could potentially be applied to 1-Benzyl-2-methylpiperazine to generate new derivatives with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylpiperazine derivatives can vary depending on the substituents attached to the core structure. For instance, the rewarding properties of 1-benzylpiperazine suggest that the compound has psychoactive effects, which are mediated by the dopaminergic and serotonergic systems in the brain . This indicates that the substitution pattern on the benzylpiperazine core can significantly influence the biological activity of the compound. Additionally, the synthesis of benzimidazoles containing a piperazine skeleton at the C-6 position as glucosidase inhibitors with antioxidant activity suggests that benzylpiperazine derivatives can have significant pharmacological properties .

Scientific Research Applications

Synthesis and Chemical Applications

Key Precursor in Drug Synthesis : 1-Benzyl-2-methylpiperazine derivatives have been utilized in the synthesis of medically significant compounds. A study by Koroleva et al. (2012) elaborated on an efficient synthesis method for 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor to the cancer drug imatinib (Koroleva et al., 2012). This method was also applied to synthesize benzyl derivatives of heterocyclic amines.

Chiral Solvating Agents : In the field of NMR spectroscopy, certain 1-Benzyl-2-methylpiperazine derivatives, like (S)-1-benzyl-6-methylpiperazine-2,5-dione, have been explored as potential chiral solvating agents. These compounds have demonstrated strong chiral solvating properties for racemic α-amino acid derivatives, enhancing the determination of their enantiomer composition (Malavašič et al., 2008).

Crystal Structural Analysis : The crystal structure of 1-Benzyl-2-methylpiperazine derivatives like 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole has been determined, providing insights into the conformation and bonding properties of these molecules. Such analyses are crucial in understanding the pharmacokinetic and pharmacodynamic profiles of drugs (Ozbey et al., 2001).

Chemical Properties and Interactions

Hydrogen Bonding and Molecular Interactions : Studies have shown that 1-Benzyl-2-methylpiperazine derivatives can form robust hydrogen-bond interactions with other molecules. This property is essential in the design of novel supramolecular architectures and can influence drug-receptor interactions (Yu et al., 2015).

Spectroscopic Analysis and Fragmentation Pathways : The spectroscopic characterization of 1-Benzyl-2-methylpiperazine derivatives, including their fragmentation pathways in mass spectrometry, provides valuable information for identifying and characterizing these compounds in complex mixtures (Chai et al., 2017).

Thermal Stability : The thermal stability of 1-Benzyl-2-methylpiperazine derivatives has been investigated, providing essential data for their storage, handling, and formulation in pharmaceutical applications (Yu et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

1-Benzyl-2-methylpiperazine is a derivative of benzylpiperazine (BZP) and is a central nervous system (CNS) stimulant . It primarily targets the CNS, where it has a stimulant effect .

Mode of Action

The compound interacts with its targets in the CNS, stimulating the system and resulting in increased activity . It acts as an antagonist at the receptor, inhibiting negative feedback and causing an increase in released noradrenaline .

Biochemical Pathways

Given its similarity to bzp, it is likely that it affects the noradrenaline pathway, leading to increased release of this neurotransmitter . The downstream effects of this could include increased alertness and energy.

Pharmacokinetics

It is known that the compound is a synthetic substance . It is typically produced commercially as the dihydrochloride, phosphate, or citrate salts . These properties may impact its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

Given its stimulant effect on the cns, it is likely to result in increased neuronal activity and potentially increased release of certain neurotransmitters .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Benzyl-2-methylpiperazine. For instance, storage conditions can affect the stability of the compound . It is recommended to store the compound at 4°C and protect it from light . Other factors, such as the presence of other substances or physiological conditions of the individual, could also potentially influence the compound’s action and efficacy.

properties

IUPAC Name |

1-benzyl-2-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-11-9-13-7-8-14(11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGEODYUVEMNPPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439943 | |

| Record name | 1-Benzyl-2-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-2-methylpiperazine | |

CAS RN |

29906-54-5 | |

| Record name | 1-Benzyl-2-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-2-methylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione](/img/structure/B1279339.png)